molecular formula C6H7N3O2 B2888737 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one CAS No. 2460757-71-3

2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one

Cat. No.: B2888737
CAS No.: 2460757-71-3
M. Wt: 153.141
InChI Key: NGCKQODDCGLUDW-UHFFFAOYSA-N
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Description

2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a fused heterocyclic scaffold incorporating pyrazole and oxazine rings, a structural motif prevalent in the development of novel bioactive molecules . Compounds based on the pyrazole-oxazine framework are recognized as valuable intermediates and building blocks for the synthesis of more complex chemical entities . Researchers utilize this and related structures to explore new chemical space in drug discovery efforts. The broader class of fused pyrazole derivatives has been extensively studied and shown to possess a wide spectrum of biological activities, serving as core structures in various therapeutic areas . While specific mechanistic and application data for this exact compound is not fully established in the public domain, its structural profile makes it a promising candidate for research into new pharmacologically active agents. This product is intended for laboratory research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-9-2-4-6(8-9)11-3-5(10)7-4/h2H,3H2,1H3,(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCKQODDCGLUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)OCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrazole derivative with an oxazine precursor, followed by cyclization to form the fused ring system . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo-oxazine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Frameworks

  • 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one : Combines a pyrazole ring fused with a 1,4-oxazin-5-one system. The methyl group at position 2 likely influences steric and electronic properties.
  • 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one (): Features additional pyran and benzene rings, enhancing planarity and conjugation. The 4-methoxyphenyl group may improve solubility and binding affinity .
  • 6-Phenyl-5H-naphtho[2,1-b]pyrido[2,3-e][1,4]oxazin-5-one (): Contains a naphtho-pyrido-oxazinone core, offering extended π-conjugation. The phenyl substituent at position 6 enhances antibacterial activity .
  • Pyrazolo[1,5-a]pyrazin-4-one derivatives (): Substituted with oxadiazole and hydroxymethyl groups, increasing H-bonding capacity (1 donor, 6 acceptors) for improved target engagement .
Table 1: Structural Features of Compared Compounds
Compound Name Core Structure Key Substituents
This compound Pyrazolo-oxazinone 2-Methyl
4-(4-Methoxyphenyl)-3,7-dimethyl-pyrazolo-pyrano-oxazinone () Pyrazolo-pyrano-oxazinone 4-Methoxyphenyl, 3,7-Dimethyl
6-Phenyl-naphtho-pyrido-oxazinone () Naphtho-pyrido-oxazinone 6-Phenyl
Oxazolo-pyrazolo-diazepinone () Oxazolo-pyrazolo-diazepinone 10a-Phenyl, 1-Propyl
3-(Hydroxymethyl)-5-(oxadiazolylmethyl)-pyrazolo-pyrazinone () Pyrazolo-pyrazinone Oxadiazole, Hydroxymethyl

Comparison of Yields and Conditions

  • : 6-Phenyl-naphtho-oxazinone (Compound 9) achieved 44% yield via Suzuki coupling, while hexynyl derivative (Compound 11) yielded 21% .
  • : Diazepinone synthesis utilized ethylene oxide and AlCl₃ in benzene, with yields unspecified .

Antioxidant and Anticancer Potential

  • Pyrano-oxazinones (): Demonstrated antioxidant and anticancer activities, likely due to radical-scavenging pyrazole and electron-deficient oxazinone moieties .
  • Naphtho-oxazinones (): Broad-spectrum antibacterial activity (e.g., Compounds 12 and 13 with thiophene/furan substituents showed Gram-positive/-negative efficacy) .

Role of Substituents

  • Electron-withdrawing groups (e.g., oxadiazole in ) improve metabolic stability and target binding .
  • Aromatic/heteroaryl substituents (e.g., phenyl, thiophene) enhance π-π stacking and bacterial membrane penetration .

Biological Activity

2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one is a heterocyclic compound characterized by a fused pyrazole and oxazine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₇N₃O₂
  • Molecular Weight : 153.14 g/mol
  • CAS Number : 2460757-71-3

Synthesis Methods

The synthesis of this compound typically involves the cyclization of pyrazole derivatives with oxazine precursors under specific conditions. Common methods include:

  • Condensation Reaction : A pyrazole derivative is reacted with an oxazine precursor.
  • Cyclization : The reaction conditions are optimized to promote the formation of the fused ring system.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study evaluated its cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that this compound showed stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) while exhibiting lower toxicity towards normal breast cells (MCF-10A) .

The mechanism underlying the anticancer activity involves:

  • Induction of apoptosis through activation of caspases (caspase 3/7 and caspase 9).
  • Modulation of NF-kB and p53 pathways.
  • Promotion of autophagy through increased beclin-1 expression and mTOR inhibition .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. A study reported that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have focused on the biological evaluation of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay.
    • Findings : Showed enhanced cytotoxicity compared to standard chemotherapy agents .
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the inhibition of inflammatory markers.
    • Method : In vitro assays measuring cytokine levels.
    • Findings : Significant reduction in TNF-alpha and IL-6 levels was observed .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar heterocyclic compounds:

Compound NameStructure TypeAnticancer ActivityAnti-inflammatory Activity
This compoundPyrazole-OxazineStronger than cisplatinSignificant inhibition
Pyrazolo[3,4-d]pyrimidineFused heterocycleModerateModerate
Pyrazolo[4,3-e][1,2,4]triazineFused triazineVariableLow

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one?

The synthesis typically involves cyclization reactions of pyrazole precursors with oxazine-forming reagents. For example:

  • Cyclocondensation : Reacting pyrazole derivatives with o-aminophenol in dioxane under reflux yields the fused oxazine ring (e.g., pyrazolo[3,4-b]benzo[e][1,4]oxazine derivatives) .
  • Multi-step optimization : Key intermediates like 6-chloro-oxazin-5-ones can undergo Sonogashira coupling or nucleophilic substitution with alkynes or amines, requiring purification via flash chromatography (40% EtOAc/pet. ether) .
  • Green chemistry approaches : Microwave-assisted synthesis reduces reaction times and improves yields compared to traditional thermal methods .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological characterization includes:

  • IR spectroscopy : Identifies functional groups (e.g., disappearance of C=O or C-Br bands post-reaction, NH stretches at ~3346–3352 cm⁻¹) .
  • NMR spectroscopy : ^1H NMR reveals aromatic proton environments (δ 6.50–8.71 ppm) and substituent effects; ^13C NMR confirms carbonyl carbons (δ ~180 ppm) and alkynyl carbons (~105 ppm) .
  • Mass spectrometry (MS) : APCI or EI-MS validates molecular weight (e.g., m/z 349 [M+1] for alkynyl derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in oxazin-5-one derivatives?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance cyclization efficiency, while ethanol facilitates reflux-driven condensations .
  • Catalyst use : Palladium catalysts (for Sonogashira coupling) improve alkyne incorporation, with yields reaching 67% under optimized conditions .
  • Temperature and time : Prolonged reflux (8+ hours) ensures complete intermediate conversion, monitored via TLC .

Q. How should researchers address contradictions in structure-activity relationship (SAR) studies?

Contradictions may arise from substituent positioning or assay variability. Mitigation strategies:

  • Systematic substitution : Vary substituents (e.g., methyl, chloro, methoxy) on aromatic rings to isolate electronic vs. steric effects .
  • Dual assay validation : Cross-validate bioactivity (e.g., antimicrobial, anticancer) in both enzymatic and cell-based assays .
  • Computational docking : Use molecular modeling to predict binding interactions with targets like penicillin-binding proteins .

Q. What eco-friendly methodologies exist for synthesizing this compound?

Sustainable approaches include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >60% .
  • Solvent substitution : Replace dioxane with biodegradable solvents (e.g., cyclopentyl methyl ether) where feasible .
  • Continuous flow reactors : Enhance reproducibility and minimize waste in multi-step syntheses .

Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved during characterization?

Discrepancies often stem from solvent effects or impurities. Best practices:

  • Purity verification : Use HPLC or GC-MS to confirm >95% purity before spectral analysis .
  • Solvent standardization : Compare data in consistent solvents (e.g., CDCl3 for NMR) .
  • Multi-technique cross-check : Correlate IR, NMR, and MS data to resolve ambiguous peaks (e.g., overlapping aromatic protons) .

Q. What role do heterocyclic moieties (e.g., oxazole, pyridine) play in bioactivity?

  • Oxazole rings : Enhance π-π stacking with biological targets (e.g., enzymes), improving binding affinity .
  • Pyridine/pyrazine cores : Act as hydrogen-bond acceptors, critical for interactions with residues in active sites .
  • Methyl substituents : Increase lipophilicity, enhancing membrane permeability in cellular assays .

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